molecular formula C25H18ClFN6O B5847133 3-(BENZYLOXY)BENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

3-(BENZYLOXY)BENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

Cat. No.: B5847133
M. Wt: 472.9 g/mol
InChI Key: FNABTIKINMWFMG-RWPZCVJISA-N
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Description

3-(BENZYLOXY)BENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines a benzyloxybenzaldehyde moiety with a triazolopyridazine hydrazone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLOXY)BENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:

    Preparation of 3-(BENZYLOXY)BENZALDEHYDE: This can be synthesized by the reaction of benzyl alcohol with 3-hydroxybenzaldehyde in the presence of a suitable catalyst.

    Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Hydrazone Formation: The final step involves the condensation of 3-(BENZYLOXY)BENZALDEHYDE with the triazolopyridazine derivative in the presence of hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-(BENZYLOXY)BENZALDEHYDE can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of benzyloxybenzoic acid.

    Reduction: Formation of benzyloxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 3-(BENZYLOXY)BENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(BENZYLOXY)BENZALDEHYDE SEMICARBAZONE: This compound has a similar benzyloxybenzaldehyde moiety but differs in its hydrazone structure.

    3-(BENZYLOXY)BENZALDEHYDE THIOSEMICARBAZONE: Similar to the above but with a thiosemicarbazone group.

    3-(BENZYLOXY)BENZALDEHYDE N-CYCLOHEXYLTHIOSEMICARBAZONE: Another derivative with a cyclohexylthiosemicarbazone group.

Uniqueness

The uniqueness of 3-(BENZYLOXY)BENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE lies in its combination of a benzyloxybenzaldehyde moiety with a triazolopyridazine hydrazone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN6O/c26-20-10-5-11-21(27)24(20)25-31-30-23-13-12-22(32-33(23)25)29-28-15-18-8-4-9-19(14-18)34-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,29,32)/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNABTIKINMWFMG-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NN4C(=NN=C4C5=C(C=CC=C5Cl)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NN4C(=NN=C4C5=C(C=CC=C5Cl)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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